
(s)-2-Pentyl-4-pentynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Pentyl-4-pentynoic acid is an organic compound with a unique structure that includes both a pentyl group and a pentynoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Pentyl-4-pentynoic acid typically involves the use of specific reagents and conditions to achieve the desired productThe reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Pentyl-4-pentynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(s)-2-Pentyl-4-pentynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (s)-2-Pentyl-4-pentynoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (s)-2-Pentyl-4-pentynoic acid include other pentynoic acid derivatives and pentyl-substituted organic acids. Examples include:
- 2-Pentyl-3-pentynoic acid
- 2-Pentyl-4-butynoic acid
- 2-Pentyl-4-hexynoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
675831-46-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S)-2-prop-2-ynylheptanoic acid |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZZDSHRABQMWUNE-SECBINFHSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC#C)C(=O)O |
Canonical SMILES |
CCCCCC(CC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


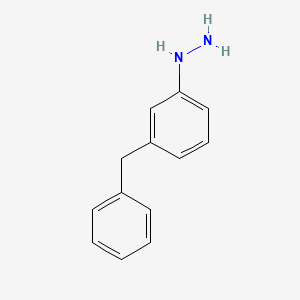
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
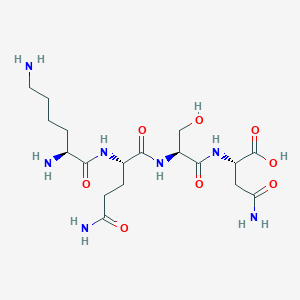
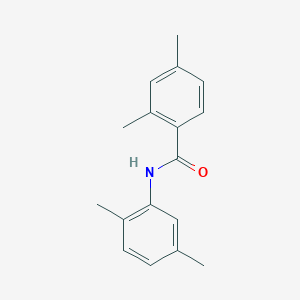

![1-[6-(Piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B12526046.png)
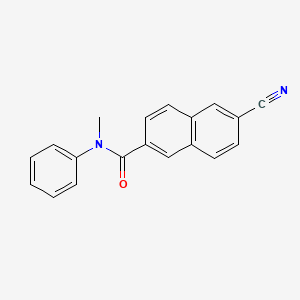
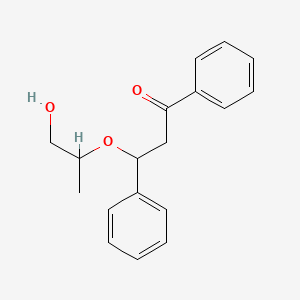
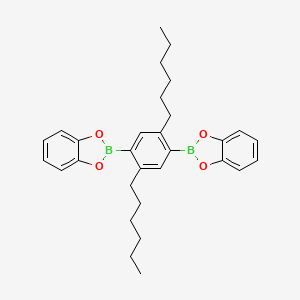
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)
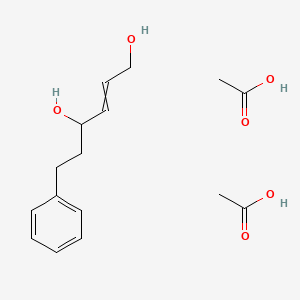
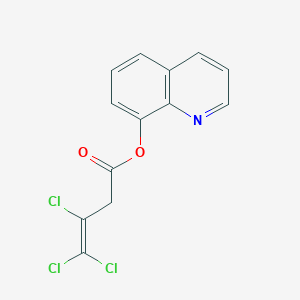
![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
